REACTION_CXSMILES
|
[ClH:1].Cl.[N:3]1([C:8]2[CH:17]=[CH:16][C:11]([O:12][CH2:13][CH2:14][NH2:15])=[CH:10][CH:9]=2)[CH:7]=[CH:6][N:5]=[CH:4]1.[OH-].[Na+].[O:20]1[CH2:22][CH:21]1[CH2:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH:31][S:32]([CH3:35])(=[O:34])=[O:33])=[CH:27][CH:26]=1>CO.O>[ClH:1].[OH:20][CH:21]([CH2:22][NH:15][CH2:14][CH2:13][O:12][C:11]1[CH:16]=[CH:17][C:8]([N:3]2[CH:7]=[CH:6][N:5]=[CH:4]2)=[CH:9][CH:10]=1)[CH2:23][O:24][C:25]1[CH:26]=[CH:27][C:28]([NH:31][S:32]([CH3:35])(=[O:34])=[O:33])=[CH:29][CH:30]=1 |f:0.1.2,3.4,8.9|
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Name
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2-[4-(1H-imidazol-1-yl)phenoxy]ethanamine dihydrochloride
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1(C=NC=C1)C1=CC=C(OCCN)C=C1
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Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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O1C(C1)COC1=CC=C(C=C1)NS(=O)(=O)C
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Type
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CUSTOM
|
Details
|
Stir for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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reflux for 16 h
|
Duration
|
16 h
|
Type
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CUSTOM
|
Details
|
Monitor the progress of the reaction by thin-layer chromatography on silica gel (methylene chloride, methanol, triethylamine, 84:15:1)
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Type
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CUSTOM
|
Details
|
Remove the solvent in vacuo
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Type
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ADDITION
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Details
|
Combine the fractions containing residue
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Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
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DISSOLUTION
|
Details
|
Dissolve
|
Type
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ADDITION
|
Details
|
in methanol and add a solution of hydrogen chloride in methanol
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallize the salt from acetonitrile
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC(COC1=CC=C(C=C1)NS(=O)(=O)C)CNCCOC1=CC=C(C=C1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |